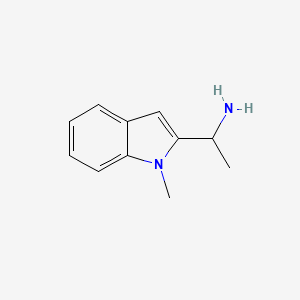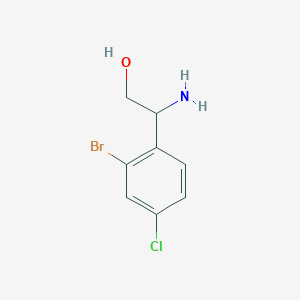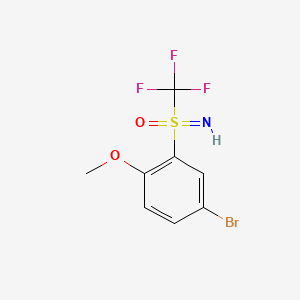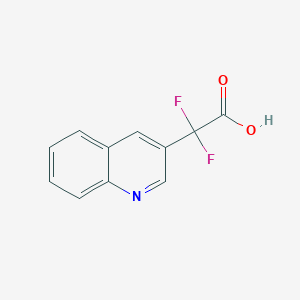
2-isocyanato-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isocyanato-N,N-dimethylaniline, also known as 4-(dimethylamino)phenyl isocyanate, is an organic compound containing an isocyanate group. It is a building block in organic synthesis and has various applications in the chemical industry. The compound is characterized by its molecular formula C9H10N2O and a molecular weight of 162.19 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Isocyanato-N,N-dimethylaniline can be synthesized through the reaction of N,N-dimethylaniline with phosgene or triphosgene in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding nitro compounds.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas or carbamates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alcohols or amines react with the isocyanate group under mild conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Ureas and carbamates.
Wissenschaftliche Forschungsanwendungen
2-Isocyanato-N,N-dimethylaniline is used in various scientific research applications:
Chemistry: It serves as a precursor in the synthesis of polyurethanes and other polymers.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: The compound is used in the production of dyes, pigments, and coatings.
Wirkmechanismus
The mechanism of action of 2-isocyanato-N,N-dimethylaniline involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles such as amines and alcohols, forming stable urea or carbamate linkages. This reactivity is exploited in the synthesis of polyurethanes and other polymers .
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethylaniline: A precursor in the synthesis of 2-isocyanato-N,N-dimethylaniline.
4-Isocyanato-N,N-dimethylbenzenamine: Another isocyanate compound with similar reactivity.
Uniqueness: this compound is unique due to its specific reactivity profile and applications in the synthesis of specialized polymers and pharmaceutical intermediates. Its ability to form stable linkages with nucleophiles makes it valuable in various industrial processes .
Eigenschaften
Molekularformel |
C9H10N2O |
|---|---|
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
2-isocyanato-N,N-dimethylaniline |
InChI |
InChI=1S/C9H10N2O/c1-11(2)9-6-4-3-5-8(9)10-7-12/h3-6H,1-2H3 |
InChI-Schlüssel |
VNVAKYPIPVENPO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=CC=C1N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


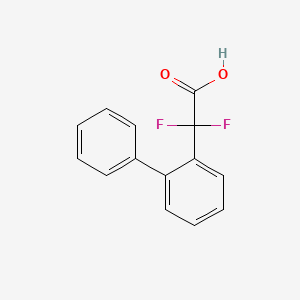

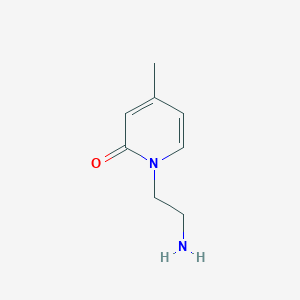


![5-{[(5-Bromo-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide](/img/structure/B13622873.png)
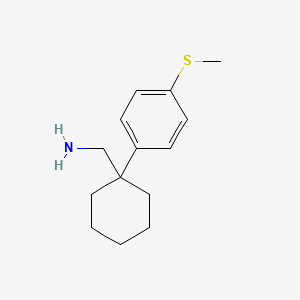
![2-[(6S)-5-Azaspiro[2.4]heptan-6-YL]acetic acid](/img/structure/B13622880.png)
